molecular formula C9H11NO3 B1584001 4-Hydroxy-N-(2-hydroxyethyl)benzamide CAS No. 75268-14-3

4-Hydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1584001
CAS No.: 75268-14-3
M. Wt: 181.19 g/mol
InChI Key: KSTDBMBMMLISJA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C8H9NO3. It is characterized by a benzamide core structure with hydroxyl groups at the 4-position of the benzene ring and the nitrogen atom of the amide group being substituted with a 2-hydroxyethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-hydroxybenzoyl chloride with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: The amide group can be reduced to form an amine.

  • Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like halides or alkylating agents can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Hydroxybenzoic acid and 4-hydroxybenzaldehyde.

  • Reduction: 4-Hydroxy-N-(2-hydroxyethyl)butanamide.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-N-(2-hydroxyethyl)benzamide exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a measurable biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Hydroxybenzamide: Similar structure but lacks the 2-hydroxyethyl group.

  • N-(2-Hydroxyethyl)benzamide: Similar to the target compound but without the hydroxyl group at the 4-position.

  • 4-Hydroxy-N-(2-hydroxyethyl)butanamide: A related compound with a butanamide core instead of a benzamide core.

Uniqueness: 4-Hydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both hydroxyl groups and the 2-hydroxyethyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTDBMBMMLISJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226232
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75268-14-3
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 80 g of methyl 4-hydroxybenzoate and 120 ml of ethanolamine was heated at 150° C. for five hours during which time 14.2 ml of methanol was distilled off. The excess ethanolamine was removed in vacuo, and the residue was treated with two 150 ml portions of chloroform. The chloroform was removed in vacuo and the residual oil dissolved in acetone from which the product crystallized to give 45.3 g of N-(2-hydroxyethyl)-4-hydroxybenzamide.
Quantity
80 g
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120 mL
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14.2 mL
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Synthesis routes and methods II

Procedure details

A mixture of 128.40g (.60 moles) of phenyl-4-hydroxybenzoate and 36.97g 606 moles) of ethanolamine was heated to 150° C. while stirring under a nitrogen atmosphere. After 2 hours at 150° C. the amber melt was cooled to ~150° C. and then poured into 1000 ml of chloroform. Within a few minutes a solid yellow precipitate formed. The precipitate was isolated by vacuum filtration washed with fresh chloroform and then air dried. This material was identified by NMR and IR spectroscopy as N-(2-hydroxyethyl)-p-hydroxybenzamide. A 95% yield was obtained.
[Compound]
Name
128.40g
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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